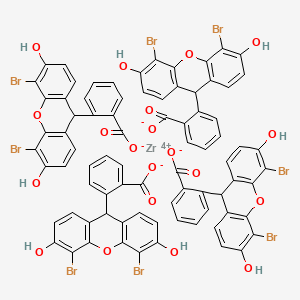
alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butinoline phosphate is an anticholinergic drug primarily used as an antispasmodic agent. It is known for its ability to inhibit excessive vagal nerve activity, thereby reducing gastric acid secretion and alleviating spasmodic pain in the gastrointestinal tract, gallbladder, bile ducts, and urinary tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butinoline phosphate typically involves the reaction of butinoline with phosphoric acid. The process requires precise control of temperature and pH to ensure the formation of the desired phosphate ester. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of butinoline phosphate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Butinoline phosphate undergoes various chemical reactions, including:
Oxidation: Butinoline phosphate can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert butinoline phosphate into its reduced forms.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various derivatives of butinoline phosphate, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Butinoline phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying anticholinergic agents.
Biology: Investigated for its effects on cellular processes and neurotransmitter regulation.
Medicine: Studied for its potential therapeutic applications in treating gastrointestinal disorders, spasms, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mécanisme D'action
Butinoline phosphate exerts its effects by inhibiting the activity of the vagus nerve, which reduces the secretion of gastric acid and alleviates spasmodic pain. It acts on muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter involved in the stimulation of smooth muscle contraction. This inhibition leads to a decrease in muscle spasms and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another anticholinergic agent used to treat spasms and reduce gastric acid secretion.
Hyoscyamine: Similar in action to atropine, used for gastrointestinal disorders.
Scopolamine: Used to treat motion sickness and postoperative nausea .
Uniqueness
Butinoline phosphate is unique in its specific action on the gastrointestinal tract and its ability to reduce spasmodic pain without significant side effects. Its phosphate ester form enhances its solubility and bioavailability, making it more effective in clinical applications compared to other similar compounds .
Propriétés
Numéro CAS |
57248-89-2 |
|---|---|
Formule moléculaire |
C20H22NO4P |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(1,1-diphenyl-4-pyrrolidin-1-ylbut-2-ynyl) dihydrogen phosphate |
InChI |
InChI=1S/C20H22NO4P/c22-26(23,24)25-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21/h1-6,10-13H,7-8,15-17H2,(H2,22,23,24) |
Clé InChI |
JYHYNWDPSMBHNH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)OP(=O)(O)O |
Numéros CAS associés |
54118-66-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


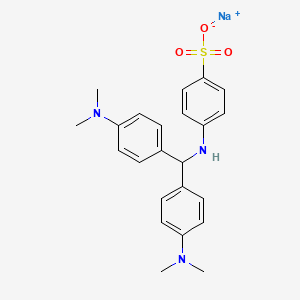
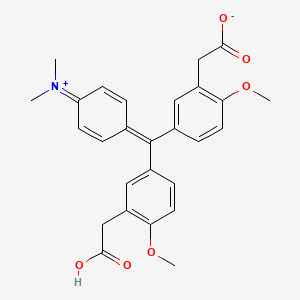
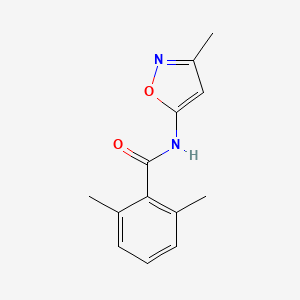
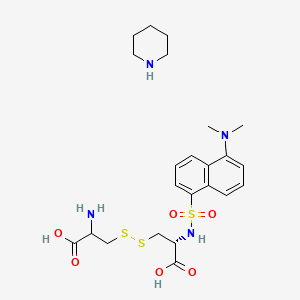


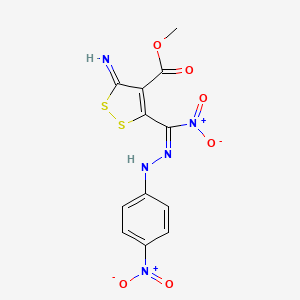
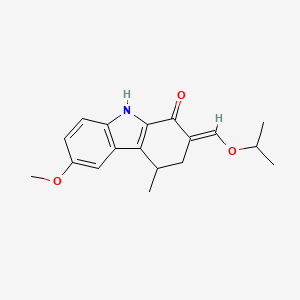

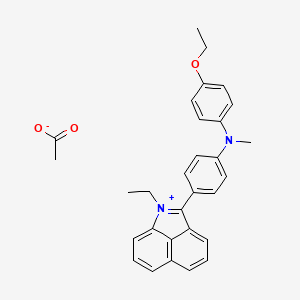
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)


